(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine
Description
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6H,1-4,11H2/t6-/m0/s1 |
InChI Key |
WCFHFGFGUVXTPA-LURJTMIESA-N |
Isomeric SMILES |
C1COCCC1[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis Using Trifluoroacetaldehyde
This method involves the reaction of tetrahydro-2H-pyran with trifluoroacetaldehyde followed by reductive amination:
Method 2: Hydrochloride Salt Formation
The compound can also be synthesized as its hydrochloride salt for enhanced stability:
- Step 1 : Prepare (S)-1-(tetrahydro-2H-pyran-4-YL)ethanamine by reacting (R)-sulfinamide derivatives with hydrochloric acid in methanol/dioxane.
- Step 2 : Neutralize the hydrochloride salt with sodium bicarbonate and extract using dichloromethane.
- Step 3 : Dry and concentrate under reduced pressure to yield crude ethanamine.
Reaction Conditions and Parameters
| Reaction Step | Conditions | Yield/Notes |
|---|---|---|
| Reaction of tetrahydro-2H-pyran | Room temperature; solvent-dependent | Forms intermediate with trifluoromethyl group |
| Reductive amination | Catalysts like Pd/C or NaBH4; solvent: MeOH | Produces ethanamine derivative |
| Hydrochloride salt formation | HCl in dioxane; neutralization with NaHCO3 | Stable form; used directly in further reactions |
Analytical Data
The product is characterized using techniques such as LC-MS and NMR spectroscopy:
- LC-MS data: $$ [M+H]^+ $$ = 130.1; retention time = 0.34 minutes.
- NMR spectra confirm the stereochemistry and trifluoromethyl group integration.
Challenges and Optimization
The synthesis of this compound requires careful control of reaction conditions to avoid side reactions:
- Excess trifluoroacetaldehyde can lead to over-trifluoromethylation.
- Solvent choice impacts yield and purity; methanol and dioxane are preferred.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield/Notes |
|---|---|---|---|
| Trifluoroacetaldehyde route | Tetrahydro-2H-pyran | Trifluoroacetaldehyde | High yield; requires reductive amination |
| Hydrochloride salt method | Sulfinamide derivatives | HCl in dioxane/methanol | Stable intermediate; neutralization step |
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
- Antiviral Agents : Research has indicated that fluorinated compounds can enhance the antiviral activity of certain drugs. (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine has been investigated for its potential in developing antiviral therapies due to the electron-withdrawing nature of the trifluoromethyl group, which may improve binding affinities to viral targets .
- Neuroprotective Effects : Studies suggest that compounds with similar structures exhibit neuroprotective properties. This compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments .
- Anticancer Properties : Preliminary studies have shown that fluorinated amines can inhibit cancer cell proliferation. The specific mechanism of action of this compound is under investigation, focusing on its effects on cell signaling pathways involved in cancer progression .
Agrochemical Applications
Pesticides and Herbicides
- Enhanced Efficacy : The incorporation of trifluoromethyl groups in agrochemicals is known to enhance their biological activity. This compound has been studied as a potential building block for developing more effective pesticides and herbicides that are less toxic to non-target organisms while maintaining efficacy against pests .
- Stability and Persistence : Its unique chemical structure may provide improved stability in various environmental conditions, leading to longer-lasting effects in agricultural applications .
Materials Science
Polymer Chemistry
- Fluorinated Polymers : this compound can serve as a monomer or additive in the synthesis of fluorinated polymers. These materials exhibit superior chemical resistance, thermal stability, and low surface energy properties, making them suitable for coatings and sealants used in harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The tetrahydropyran ring provides structural rigidity and influences the compound’s overall conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Pyridine Substitutions
- 2,2,2-Trifluoro-1-(pyridin-4-yl)ethanamine dihydrochloride (CAS 2153472-94-5, similarity: 0.88) and 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine hydrochloride (CAS 336105-46-5, similarity: 1.00) :
- Key Differences : Replacement of the tetrahydro-2H-pyran-4-yl group with pyridine rings introduces aromaticity and nitrogen-based hydrogen-bonding capabilities.
- Implications : Pyridine analogs may exhibit altered solubility (e.g., increased hydrophilicity) and binding modes due to π-π stacking interactions. The trifluoroethylamine group remains conserved, suggesting shared electronic effects.
- Applications : Likely used in medicinal chemistry for kinase inhibitors or receptor antagonists, leveraging pyridine’s versatility in drug design.
Thiophene-Containing Derivatives
- Implications: Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. The absence of trifluoromethyl groups diminishes electron-withdrawing effects. Applications: Potential use in agrochemicals or materials science, where sulfur’s redox activity is advantageous.
Non-Trifluorinated Pyranyl Amines
- 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride (CAS 389621-77-6, similarity: 0.76) :
- Key Differences : Lacks the trifluoromethyl group, resulting in reduced electronegativity and metabolic stability.
- Implications : Lower molecular weight (vs. 219.63 g/mol for the target compound) may correlate with altered pharmacokinetics, such as faster clearance.
- Applications : Intermediate in synthesis of bioactive molecules where trifluorination is unnecessary.
Fluorophenyl Derivatives
- Implications: Enhanced rigidity and planar structure compared to the pyranyl group, possibly favoring interactions with flat binding pockets (e.g., enzyme active sites). Applications: Likely explored in CNS drugs or antimicrobial agents due to fluorine’s prevalence in blood-brain barrier-penetrant molecules.
Comparative Data Table
Biological Activity
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine, also known as (S)-TFP-THP-amine, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1821813-96-0
- Molecular Formula : CHClFNO
- Molecular Weight : 219.63 g/mol
Research indicates that (S)-TFP-THP-amine exhibits its biological activity primarily through the inhibition of Class I PI3-kinase enzymes. Specifically, it targets the PI3K-alpha and PI3K-delta isoforms, which are crucial in cellular proliferation and survival pathways. This inhibition is significant in the context of cancer treatment as it can potentially suppress tumor growth by interfering with the signaling pathways that promote malignancy .
Anti-Tumor Activity
(S)-TFP-THP-amine has been identified as possessing potent anti-tumor properties. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines. The compound's ability to modulate key signaling pathways makes it a promising candidate for further development in oncology .
Inflammatory Diseases
Beyond its anti-tumor effects, (S)-TFP-THP-amine has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The compound's mechanism may involve modulation of immune responses and reduction of inflammation through similar pathways that it affects in cancer cells .
Case Studies
- Tumor Growth Inhibition :
- A study evaluated the efficacy of (S)-TFP-THP-amine on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased apoptosis markers.
- Inflammatory Response Modulation :
- In animal models of rheumatoid arthritis, administration of (S)-TFP-THP-amine resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Concentration Range | Reference |
|---|---|---|---|
| Anti-Tumor | High | 10 µM - 100 µM | |
| Anti-inflammatory | Moderate | 5 µM - 50 µM |
Table 2: Mechanism Insights
| Mechanism | Target Enzyme | Effect |
|---|---|---|
| PI3K Inhibition | PI3K-alpha | Reduced cell proliferation |
| PI3K Inhibition | PI3K-delta | Decreased inflammatory response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
